6-{[4-(thiophene-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound features a complex tricyclic scaffold (1-azatricyclo[6.3.1.0⁴,¹²]dodecatrien-11-one) linked to a piperazine moiety via a sulfonyl group. The piperazine ring is further substituted with a thiophene-2-carbonyl group, which introduces aromatic and electron-rich characteristics.
Properties
IUPAC Name |
6-[4-(thiophene-2-carbonyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c24-18-4-3-14-12-16(13-15-5-6-23(18)19(14)15)29(26,27)22-9-7-21(8-10-22)20(25)17-2-1-11-28-17/h1-2,11-13H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQJUTLCDVSBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Modified Piperazine Substituents
6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one
- Key Difference : Replaces thiophene-2-carbonyl with 3,4-dimethoxybenzoyl.
- Implications : The dimethoxybenzoyl group increases hydrophobicity and may enhance binding to serotonin receptors (e.g., 5-HT₆/7) due to methoxy groups' electron-donating effects. This substitution could alter metabolic stability compared to the thiophene derivative .
1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38)
Analogs with Heterocyclic Modifications
Substituted 4-Chloro-2-(4-piperazin-1-yl)quinazolines
- 3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0⁵,¹³]trideca(12),5,7,9(13),10-pentaene-2,4-dione (20) Key Difference: Shares a tricyclic system but includes a methoxyphenyl-piperazine and a butyl linker. The extended alkyl chain may improve blood-brain barrier penetration compared to sulfonyl-linked analogs .
Analogs with Thiophene Modifications
- 5-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one (MK18) Key Difference: Uses a pentan-1-one linker and trifluoromethylphenyl-piperazine. The thiophene ring’s electron-rich nature may facilitate π-π stacking in receptor binding .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows methods analogous to other sulfonyl-linked piperazines, such as coupling reactions under mild conditions (e.g., 40°C for thiophene derivatives) .
- Pharmacological Potential: While direct data are sparse, structural parallels to 5-HTR-active compounds (e.g., compound 20) suggest serotonin receptor interactions. Thiophene-containing analogs (e.g., MK18) highlight the role of aromaticity in target engagement .
- Solubility and Bioavailability : The sulfonyl group in the target compound may improve aqueous solubility compared to alkyl-linked analogs (e.g., MK38), though this could reduce CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
